9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a bromine atom, a carbonyl group, and a nitrile group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-nitrobenzene with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nitrile group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-9-methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
Uniqueness
Compared to similar compounds, 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the nitrile group can affect the compound’s ability to interact with different molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
919292-70-9 |
---|---|
Molecular Formula |
C14H7BrN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
9-bromo-1-oxo-2H-benzo[h]isoquinoline-5-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-10-2-1-8-5-9(7-16)11-3-4-17-14(18)13(11)12(8)6-10/h1-6H,(H,17,18) |
InChI Key |
DCJDREDBAMZGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C3C(=C(C=C21)C#N)C=CNC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.